(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This would involve a detailed explanation of the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry and any functional groups present.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes, including the conditions under which these reactions occur and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Anti-inflammatory Activity
Research dedicated to the rational design of non-steroidal anti-inflammatory drugs (NSAIDs) has explored the use of the 4-thiazolidinone core structure, leading to the synthesis of various derivatives, including ylidene derivatives of 2-thioxo-4-thiazolidinone. These compounds have demonstrated anti-exudative activity, comparable to that of classic NSAIDs like Diclofenac, indicating their potential as anti-inflammatory agents. The synthesis process involves the use of salicylic aldehydes for structural modifications of basic heterocycles, highlighting a focused approach to creating biologically active compounds with specified properties (Golota et al., 2015).
Anticancer Activity
The antitumor properties of novel 4-thiazolidinones containing benzothiazole moiety have been investigated, with some derivatives showing significant activity against a range of cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. These findings suggest the potential application of these compounds in cancer therapy, with certain derivatives demonstrating notable efficacy (Havrylyuk et al., 2010).
Antimicrobial Activity
The antimicrobial potential of rhodanine-3-acetic acid derivatives has been explored, with a focus on their activity against a panel of bacteria, mycobacteria, and fungi. Notably, these derivatives have shown significant activity against mycobacteria, including Mycobacterium tuberculosis, suggesting their usefulness in developing new antimicrobial agents. This research underscores the importance of structural modifications in enhancing the antimicrobial efficacy of thiazolidinone derivatives (Krátký et al., 2017).
Crystal Structure Analysis
The crystal structures of (oxothiazolidin-2-ylidene)acetamides have been described, providing valuable insights into their molecular configurations and potential interactions. This information is crucial for understanding the structural basis of their biological activities and for guiding the design of new compounds with enhanced efficacy (Galushchinskiy et al., 2017).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies into its mechanism of action.
properties
IUPAC Name |
2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S2/c21-14-8-6-13(7-9-14)19-16(22)11-20-17(23)15(25-18(20)24)10-12-4-2-1-3-5-12/h1-10,21H,11H2,(H,19,22)/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDANHJFWMBKORO-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.